molecular formula C18H19ClINO2 B5088657 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide

Cat. No.: B5088657
M. Wt: 443.7 g/mol
InChI Key: ODBQQZATICKWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide inhibits the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors, such as this compound, increase the acetylation of histones, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and metastasis, which is the spread of cancer cells to other parts of the body. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function. In inflammatory diseases, it has been shown to reduce inflammation and improve symptoms.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. It can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to HDAC inhibitors, which can help to identify patients who are most likely to benefit from treatment. Additionally, the combination of HDAC inhibitors with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the development of HDAC inhibitors for the treatment of neurodegenerative disorders and inflammatory diseases is an area of growing interest.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide involves the reaction of 4-chlorophenol with 2-ethyl-4-iodoaniline in the presence of a base to form 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)acetamide. This intermediate is then converted to this compound by reacting it with 2-methylpropanoyl chloride in the presence of a base.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and cisplatin. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function. In inflammatory diseases, it has been shown to reduce inflammation and improve symptoms.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClINO2/c1-4-12-11-14(20)7-10-16(12)21-17(22)18(2,3)23-15-8-5-13(19)6-9-15/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBQQZATICKWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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